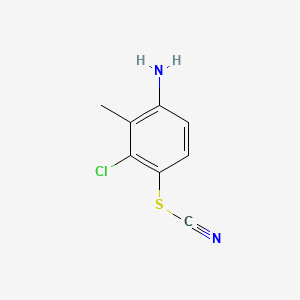

3-Chloro-2-methyl-4-thiocyanatoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-chloro-3-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZHLVJULLQAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653368 | |

| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14030-84-3 | |

| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Techniques for 3 Chloro 2 Methyl 4 Thiocyanatoaniline

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 3-Chloro-2-methyl-4-thiocyanatoaniline (molecular formula: C₈H₇ClN₂S, molecular weight: 198.67 g/mol ). Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. Patent literature confirms that ¹H NMR analysis was performed on this compound, indicating its use in structural verification. google.com

¹H NMR: In a ¹H NMR spectrum of this compound, specific signals corresponding to each type of non-equivalent proton are expected. The integration of these signals would correspond to the number of protons, and their splitting patterns would provide information about adjacent protons.

Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Notes |

| Aromatic Protons (2H) | 6.5 - 7.5 | Doublets | Two distinct signals from the protons on the benzene (B151609) ring. |

| Amino Protons (-NH₂) | Broad singlet | Singlet | The chemical shift can vary depending on solvent and concentration. |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet | A single peak representing the three equivalent methyl protons. |

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound would give a distinct signal.

Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) Range | Notes |

| Aromatic Carbons (6C) | 110 - 150 | Includes carbons bonded to the chloro, amino, methyl, and thiocyanato groups. |

| Thiocyanate (B1210189) Carbon (-SCN) | 110 - 120 | The characteristic signal for the nitrile carbon of the thiocyanate group. |

| Methyl Carbon (-CH₃) | 15 - 25 | The signal corresponding to the methyl group carbon. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of the key amino (-NH₂), thiocyanate (-SCN), and chloro (C-Cl) functional groups, as well as the aromatic ring. A characteristic SCN stretch is expected in the range of 2050–2150 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) Range |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Thiocyanate (-SCN) | C≡N Stretch | 2050 - 2150 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Chloro (C-Cl) | C-Cl Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS/MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. Patent documents indicate that LC-EI-MS (Liquid Chromatography-Electron Ionization-Mass Spectrometry) was used in the analysis of reaction mixtures containing 4-amino-2-chloro-3-methylphenyl thiocyanate. google.comgoogle.com HRMS would provide the exact mass of the molecular ion, which can be compared to the calculated mass based on the chemical formula (C₈H₇ClN₂S) to confirm the compound's identity with high accuracy. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observable.

Expected Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₈H₇ClN₂S | - |

| Calculated Monoisotopic Mass | 198.0070 | The exact mass used for HRMS confirmation. |

| Molecular Ion Peak (m/z) | [M]⁺ | Would show a characteristic isotopic pattern for a compound containing one chlorine atom. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of the desired product from other components can be visualized, typically under UV light or with a staining agent. The retention factor (Rf) value is characteristic for a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides quantitative data on the purity of a sample. It is also used for the isolation and purification of the compound. An HPLC system separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The use of HPLC coupled with a mass spectrometer (LC-MS) has been mentioned in the context of analyzing this compound. google.comgoogle.com This combination allows for the separation of the compound from impurities, followed by its immediate mass analysis for confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a purified sample of this compound, this analysis would measure the percentage by weight of each element present: carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl).

The theoretical elemental composition of this compound (C₈H₇ClN₂S) can be calculated based on its atomic constituents and their molar masses. This theoretical data serves as a benchmark against which experimentally obtained values are compared. A close correlation between the experimental and theoretical percentages for each element provides strong evidence for the compound's empirical formula and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 48.36 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.56 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.85 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.11 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.15 |

| Total | 198.69 | 100.00 |

Note: This table represents theoretical values. Experimental data from elemental analysis would be required for verification.

Single Crystal X-Ray Diffraction Analysis for Definitive Structural Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted X-ray beams, scientists can construct a three-dimensional electron density map of the molecule. From this map, the exact coordinates of each atom can be determined, providing a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between adjacent chemical bonds.

Torsion angles: The dihedral angles that describe the conformation of the molecule.

Crystal packing: The arrangement of molecules within the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm the connectivity of the atoms, the planarity of the benzene ring, and the specific substitution pattern of the chloro, methyl, amino, and thiocyanato groups.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Note: This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. No experimental data for this compound has been reported in the searched literature.

The acquisition of such crystallographic data is contingent upon the ability to grow a suitable single crystal of the compound, which can be a challenging process.

Reactivity and Mechanistic Organic Chemistry of 3 Chloro 2 Methyl 4 Thiocyanatoaniline

Reaction Mechanism of Electrophilic Thiocyanationpublish.csiro.aursc.org

The synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline from 3-chloro-2-methylaniline (B42847) involves an electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a thiocyanate (B1210189) group (-SCN). The substitution occurs predominantly at the para-position to the strongly activating amino group. Several mechanistic pathways for electrophilic thiocyanation have been proposed, often depending on the specific reagents and conditions employed.

Generation of SCN+ Electrophilepublish.csiro.au

A common pathway in electrophilic thiocyanation involves the in-situ generation of an electrophilic thiocyanating agent. mdpi.com One widely used method is the reaction between a thiocyanate salt, such as potassium thiocyanate (KSCN), and an oxidizing agent. mdpi.comresearchgate.net For instance, N-bromosuccinimide (NBS) can react with KSCN to form N-thiocyanatosuccinimide (NTS), which then serves as the source of the electrophilic thiocyanate. mdpi.com Another classic method involves the use of thiocyanogen (B1223195), (SCN)₂, a pseudohalogen. wikipedia.org Thiocyanogen can be prepared by oxidizing a thiocyanate salt, for example, with bromine on a suspension of lead(II) thiocyanate. wikipedia.org The thiocyanogen molecule, NCS-SCN, can then act as the electrophile. wikipedia.org

In electrochemical methods, the thiocyanate anion (SCN⁻) is oxidized at an anode to generate the thiocyanate radical (•SCN). researchgate.netresearchgate.net These radicals can then dimerize to form thiocyanogen, which participates in the electrophilic attack. rsc.orgresearchgate.net

Table 1: Common Reagent Systems for Electrophilic Thiocyanation

| Reagent System | Electrophilic Species (or precursor) | Reference |

|---|---|---|

| KSCN / NBS | N-thiocyanatosuccinimide (NTS) | mdpi.com |

| Pb(SCN)₂ / Br₂ | Thiocyanogen ((SCN)₂) | wikipedia.org |

| NH₄SCN / Electrochemical Oxidation | Thiocyanate radical (•SCN), Thiocyanogen ((SCN)₂) | researchgate.netresearchgate.net |

Addition of Electrophile to Aryl Ring and Proton Abstractionpublish.csiro.au

Following the generation of the electrophile, the reaction proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of an aniline (B41778) derivative, such as 3-chloro-2-methylaniline, attacks the electrophilic sulfur atom of the thiocyanating agent (e.g., thiocyanogen). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.

The directing effects of the substituents on the aniline ring are crucial for regioselectivity. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. The methyl group (-CH₃) is also activating and ortho-, para-directing, while the chloro group (-Cl) is deactivating but ortho-, para-directing. In the case of 3-chloro-2-methylaniline, the position para to the strongly activating amino group (C4) is sterically accessible and electronically favored, leading to the formation of this compound. mdpi.com

In the final step, a weak base present in the reaction mixture abstracts a proton from the carbon atom bearing the new thiocyanate group, restoring the aromaticity of the ring and yielding the final product.

Oxidation of Substrate to Radical Cation Facilitating SCN- Attackpublish.csiro.au

An alternative mechanism, particularly relevant in photochemical and some electrochemical methods, involves the initial oxidation of the aniline substrate. rsc.org In this pathway, the aromatic amine is first oxidized to a radical cation. rsc.org This can be achieved through single electron transfer (SET) to a photocatalyst or directly at an anode. rsc.orgnih.gov

The resulting radical cation is highly reactive and susceptible to attack by a nucleophile. The thiocyanate anion (SCN⁻), present in the reaction medium, then attacks the radical cation. rsc.org This is followed by a subsequent oxidation and deprotonation step to yield the final aromatic thiocyanate product. rsc.org This mechanism has been proposed for visible-light-mediated thiocyanation of anilines, where an excited photocatalyst oxidizes the aniline to its radical cation. rsc.org This radical cation then couples with the thiocyanate anion, followed by rearomatization to the para-thiocyanated product. rsc.org

Chemical Transformations of the Thiocyanate Moietypublish.csiro.aursc.orgresearchgate.net

The thiocyanate group in aryl thiocyanates is a versatile functional group that can undergo various chemical transformations, making it a valuable intermediate in organic synthesis. nih.govmdpi.com

Nucleophilic Reactivity of the Thiocyanate Grouprsc.org

The thiocyanate group (-SCN) itself can be subject to nucleophilic attack at several sites. The carbon atom of the nitrile is electrophilic, and the sulfur atom can also be a site of attack. publish.csiro.au For instance, aryl thiocyanates can be hydrolyzed to thiocarbamates. wikipedia.org They can also be converted into a range of other sulfur-containing functional groups such as thioethers, disulfides, and thioesters, highlighting their utility as synthetic precursors. nih.govmdpi.com

In some cases, particularly with para-substituted anilines, an intramolecular cyclization can occur where the amino group attacks the thiocyanate group, leading to the formation of benzothiazole (B30560) derivatives. acs.org

Reduction Reactions of the Nitro Group (if present in derivatives)rsc.org

In derivatives of this compound that also bear a nitro group, the selective reduction of the nitro group is a common and important transformation. The reduction of aromatic nitro compounds can lead to various products, including anilines, hydroxylamines, or azo compounds, depending on the reducing agent and reaction conditions. wikipedia.org

For the conversion of a nitro group to an amine in the presence of other functional groups, several methods are available. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. numberanalytics.comcommonorganicchemistry.com However, care must be taken as some conditions can also affect the thiocyanate group or the aryl halide. For substrates sensitive to catalytic hydrogenation, other reducing systems such as iron powder in acidic medium (e.g., acetic acid or ammonium (B1175870) chloride), or tin(II) chloride (SnCl₂) are effective for the chemoselective reduction of the nitro group to an amine. commonorganicchemistry.comprepchem.com The choice of reductant is critical to avoid unwanted side reactions with the chloro or thiocyanato substituents. For instance, strong hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to anilines as they tend to form azo compounds. commonorganicchemistry.com

Table 2: Common Reducing Agents for Aromatic Nitro Groups

| Reducing Agent | Product | Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C or PtO₂ | Amine | Widely used, can sometimes affect other groups. | numberanalytics.com |

| H₂ / Raney Nickel | Amine | Useful when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe / Acid (e.g., HCl, AcOH) | Amine | Classic, mild, and often chemoselective method. | prepchem.com |

| SnCl₂ | Amine | Mild conditions, good for preserving other functional groups. | commonorganicchemistry.com |

Oxidation Reactions of the Thiocyanate Group

The thiocyanate (-SCN) group is susceptible to oxidation by various reagents. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of the thiocyanate ion (SCN⁻) itself has been a subject of detailed kinetic and mechanistic investigations. For instance, the oxidation of SCN⁻ by peroxomonosulfate (HSO₅⁻) has been shown to proceed in a stepwise manner. nih.gov

The initial oxidation product is the highly reactive and antimicrobial hypothiocyanite (B1210458) ion (OSCN⁻). nih.gov This intermediate is also prone to further oxidation by strong oxidizing agents. nih.gov Mechanistic evaluations suggest that these oxidation processes are more likely to occur through two-electron transfer steps rather than single-electron transfers. nih.gov

In the context of aryl thiocyanates, electrochemical oxidation can lead to the formation of a thiocyanate radical. This radical can then dimerize to form a disulfide or participate in further reactions. nih.gov The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions.

Reactivity of the Aniline Moiety

The aniline portion of the molecule, characterized by the amino group attached to the benzene (B151609) ring, is highly reactive towards electrophilic aromatic substitution and is also implicated in the formation of various disinfection byproducts under certain conditions.

Substitution Reactions on the Aromatic Ring

The amino group (-NH₂) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.comlibretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, thereby increasing the electron density at the ortho and para positions. byjus.comrsc.orgscispace.com Consequently, anilines are generally more reactive than benzene in such reactions. chemistrysteps.com

However, the reactivity of the aniline ring in this compound is modulated by the other substituents. The methyl group (-CH₃) is also an activating, ortho-, para-directing group, while the chloro (-Cl) and thiocyanato (-SCN) groups are deactivating and ortho-, para-directing. The interplay of these groups determines the regioselectivity of substitution reactions. In acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.com This can alter the course of the reaction. For instance, nitration of aniline in a strongly acidic medium can yield a significant amount of the meta-isomer. byjus.com

Formation of Haloacetonitriles and Trihalomethanes under Halogenation Conditions

Aniline and its derivatives are recognized as precursors to the formation of disinfection byproducts (DBPs) during water treatment processes that involve chlorination or bromination. nih.gov Specifically, they have been shown to form haloacetonitriles (HANs) and trihalomethanes (THMs). nih.gov

A study on a range of aniline compounds revealed that several could form dichloroacetonitrile, with 3-chloroaniline (B41212) being among those that produced significant yields. nih.gov Free bromination of anilines generally led to higher yields of HANs. nih.gov It was also observed that the yields of THMs from anilines were correlated with their HAN yields. nih.gov While direct data for this compound is not available, its structural similarity to other anilines suggests a potential to form these DBPs under halogenation conditions.

Table 1: Dichloroacetonitrile Yields from Selected Anilines under Free Chlorination

| Aniline Compound | Dichloroacetonitrile Yield (%) |

| 4-Nitroaniline | 1.6 - 2.3 |

| 3-Chloroaniline | 1.6 - 2.3 |

| 4-(Methylsulfonyl)aniline | 1.6 - 2.3 |

| 2-Ethylaniline | Not specified for dichloroacetonitrile, but highest for total HANs under bromination (6.5%) |

This table is based on data for various aniline compounds and is intended to be illustrative of the potential reactivity of aniline derivatives. nih.gov

Formation of Large-Molecule Disinfection Byproducts (DBPs)

Beyond small-molecule DBPs like HANs and THMs, the chlorination of anilines can also lead to the formation of larger, more complex molecules. nih.gov

Analysis of the products from aniline chlorination has identified several classes of large-molecule DBPs. nih.gov The proposed reaction pathway involves initial chlorination and hydroxylation of the aromatic ring. nih.gov This is followed by the formation of (chloro)benzoquinone imines, which can subsequently undergo ring cleavage to produce a variety of products. nih.gov These findings indicate that aniline-related structures in micropollutants are significant precursors to a range of emerging DBPs. nih.gov

Influence of Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are governed by the electronic effects of its four substituents.

Amino Group (-NH₂): As a strong activating group with an ortho-, para-directing effect, it significantly enhances the electron density of the ring, particularly at positions 2 and 6 (relative to the amino group). byjus.comrsc.orgscispace.com

Methyl Group (-CH₃): This is a weakly activating group that also directs incoming electrophiles to the ortho and para positions. numberanalytics.com

Chloro Group (-Cl): The chloro group is a deactivating but ortho-, para-directing substituent. It withdraws electron density from the ring through its inductive effect but can donate electron density through resonance.

Thiocyanato Group (-SCN): This group is generally considered to be deactivating due to its electron-withdrawing nature.

The combined influence of these groups on the aromatic ring of this compound is complex. The activating amino and methyl groups will compete with the deactivating chloro and thiocyanato groups. The ultimate position of electrophilic attack will depend on the net electronic effect at each available carbon atom on the ring and the specific reaction conditions. Kinetic studies on substituted anilines have shown that reaction rates and product distributions are highly sensitive to the nature and position of the substituents. cdnsciencepub.comcdnsciencepub.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -SCN (Thiocyanato) | Deactivating | Ortho, Para |

Biological and Biomedical Research Applications of 3 Chloro 2 Methyl 4 Thiocyanatoaniline and Derivatives

Antimicrobial Activities

The thiocyanate (B1210189) functional group is a key component in many compounds exhibiting antimicrobial properties. oup.com Its presence in an aromatic structure, particularly one with halogen substituents, is often associated with enhanced biological activity. scielo.br

Dermatophytes are a group of fungi that cause common infections of the skin, hair, and nails in humans and animals. researchgate.net The search for effective treatments has led to the investigation of various chemical compounds, including thiocyanate derivatives.

A 1970 study by Croshaw, Davidson, and Spooner explored the in vitro antifungal activity of a series of p-thiocyanatoaniline derivatives against several dermatophyte species. oup.com While the specific compound 3-Chloro-2-methyl-4-thiocyanatoaniline was not tested, the study established important structure-activity relationships for this class of compounds. The research demonstrated that the introduction of chlorine atoms onto the aniline (B41778) ring significantly influenced antifungal potency. For instance, 2,6-dichloro-4-thiocyanatoaniline showed high activity against various dermatophytes. oup.com This suggests that the chloro-substituted aniline structure is a promising scaffold for developing antifungal agents. Another study highlighted the dose-dependent antimycotic effect of a different thiocyanate-containing compound, 3-methyl-5-aminoisoxazole-4-thiocyanate, against both animal and human dermatophytes, reinforcing the potential of the thiocyanate moiety in antifungal research. nih.gov

The findings from the Croshaw et al. study on the minimum inhibitory concentrations (MIC) of various derivatives against Trichophyton rubrum are summarized below.

Table 1: In Vitro Antifungal Activity of Substituted 4-Thiocyanatoanilines against Trichophyton rubrum

| Compound | Substitution Pattern | MIC (µg/mL) |

|---|---|---|

| 4-Thiocyanatoaniline | Unsubstituted | >100 |

| 2-Chloro-4-thiocyanatoaniline (B1297006) | Monochloro | 10 |

| 3-Chloro-4-thiocyanatoaniline | Monochloro | 10 |

| 2,6-Dichloro-4-thiocyanatoaniline | Dichloro | 1 |

| 2,3,5,6-Tetrachloro-4-thiocyanatoaniline | Polychloro | 1 |

Data sourced from Croshaw, B., Davidson, J. S., & Spooner, D. F. (1970). oup.com

Organic compounds that contain the thiocyanate (S-C-N) functional group are known for their potent biological activities. nih.gov Research has shown that aromatic isothiocyanates, which are isomers of thiocyanates, possess broad-spectrum activity against pathogenic bacteria and fungi. researchgate.net The aromatic nature of these compounds is thought to help them cross bacterial membrane structures more effectively than their aliphatic counterparts. nih.govresearchgate.net

Studies on allylic thiocyanates bearing halogenated aryl groups have demonstrated moderate-to-high activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). scielo.brnih.gov The presence of one or more chlorine atoms on the aromatic ring was found to enhance the antimicrobial potency of these compounds. scielo.br This suggests that the chloro-substituted aromatic ring in this compound could contribute to significant antimicrobial effects.

Antitumor and Cytotoxic Properties

The investigation of aromatic compounds for anticancer activity is a well-established field of research. nih.gov While direct studies on the antitumor properties of this compound are not available, research on related chemical structures provides some insight. A study from 1969 reported on the cytotoxic and cancerostatic activity of various aromatic isothiocyanate derivatives against HeLa cells, indicating that the aromatic thiocyanate scaffold has been of interest in cancer research for decades. nih.gov

More recent studies have shown that thiourea (B124793) derivatives, which share structural similarities with thiocyanates, can suppress the proliferation of several cancer cell lines and may even play a role in reversing medication resistance. mdpi.com Furthermore, other sulfur-containing nucleosides, such as 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), have shown remarkable antitumor effects against human tumors, particularly gastric and colorectal carcinomas. nih.gov The cytotoxic potential of a compound is often linked to its ability to interact with and damage DNA or other critical cellular components, a characteristic of many chemotherapeutic agents. nih.gov Given that many planar aromatic ring systems show cytotoxic activity, the potential of aromatic thiocyanates as a class of antitumor agents warrants further investigation. nih.gov

Enzyme Inhibition and Modulation

The ability of small molecules to inhibit or otherwise modulate the activity of enzymes is a cornerstone of modern pharmacology. The reactive thiocyanate group and the substituted aniline ring of this compound give it the potential to interact with various biological macromolecules, including enzymes.

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. nih.gov Their inhibition can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells, making HDAC inhibitors a promising class of anticancer drugs. nih.gov These inhibitors typically work by binding to the zinc ion within the enzyme's active site, preventing it from deacetylating histone proteins. nih.gov Despite the extensive research into various chemical scaffolds as HDAC inhibitors, there is currently no scientific literature to suggest that this compound or other organic thiocyanates function as HDAC inhibitors.

The biological activity of many compounds stems from their interaction with proteins. The thiocyanate group is known to interact with proteins through several mechanisms. Computational studies have shown that the thiocyanate ion can form hydrogen bonds through both its nitrogen and sulfur atoms and can engage in strong van der Waals interactions with both polar and nonpolar groups on polypeptide chains. nih.gov

Spectroscopic studies have confirmed that the thiocyanate ion (SCN⁻) can interact with protein aggregates. nih.gov A key finding is the attractive interaction between SCN⁻ ions and the positively charged amine (NH3⁺) groups at the side chain terminal of lysine (B10760008) residues. nih.govresearchgate.net This interaction can inhibit protein aggregation and is thought to be related to the denaturing ability of agents like guanidine (B92328) thiocyanate. nih.govresearchgate.net This capacity for direct interaction with amino acid residues, particularly at nucleophilic sites, suggests a mechanism by which this compound could bind to and modulate the function of various proteins and enzymes.

Inhibition of Carbonic Anhydrase (CA) Isozymes

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes, including pH regulation, CO₂ transport, and biosynthetic reactions. nih.gov The inhibition of specific CA isozymes is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov While primary aromatic sulfonamides are the classical and most widely studied class of CA inhibitors, there is ongoing research into non-sulfonamide agents to identify novel inhibitory scaffolds with potentially different isoform selectivity profiles. nih.govnih.gov

Currently, there is no direct published research specifically detailing the inhibitory activity of this compound against any carbonic anhydrase isozymes. However, research into related sulfur-containing compounds provides a context for potential exploration. For instance, derivatives of thiourea, which can be synthesized from thiocyanates, have been investigated as CA inhibitors. nih.gov One study on sulfonamide-substituted thiourea derivatives found that they exhibited inhibitory activity against several human CA isoforms (hCA-II, hCA-IX, and hCA-XII). nih.gov Similarly, other heterocyclic compounds containing sulfur, such as thiazole (B1198619) derivatives, have been synthesized and shown to possess CA inhibitory potential. rsc.org

These findings suggest that while the thiocyanato group itself is not a classic zinc-binding group like the sulfonamide moiety, its presence on an aromatic scaffold, which can be chemically transformed into other sulfur-containing functional groups like thioureas, makes such compounds interesting for screening and development in the field of CA inhibition.

Applications in Medicinal Chemistry

Aryl thiocyanates are recognized as versatile building blocks in medicinal chemistry due to the reactivity of the thiocyanate (-SCN) group, which allows for its conversion into a variety of other sulfur-containing functionalities. nih.govorganic-chemistry.org

The compound this compound serves as a precursor for more complex molecules with potential biological activity. Aryl thiocyanates are stable and can be used to introduce sulfur into a molecular structure, which is a key element in many pharmacologically active compounds. nih.gov They can be converted into thiophenols, thioethers, or S-thiocarbamates, each step creating a new class of compounds for biological screening. nih.gov

Furthermore, the amino group of the aniline can be readily modified, and the thiocyanate group can participate in cyclization reactions to form heterocyclic systems. For example, a related compound, 2-Nitro-4-thiocyanatoaniline, is known to be a precursor in the synthesis of heterocyclic compounds like benzothiazoles and is also an impurity found in the synthesis of the anthelmintic drug albendazole. finechemical.net This highlights the role of substituted thiocyanatoanilines as intermediates in the production of established pharmaceuticals and novel bioactive candidates.

The utility of this compound as a building block lies in its capacity for controlled, regioselective chemical transformations. The aniline and thiocyanate groups offer two distinct points for chemical modification, allowing for the construction of diverse molecular libraries. For instance, the amino group can undergo acylation or react with isocyanates to form amides and ureas, respectively, while the thiocyanate group can be transformed as previously mentioned.

Research has demonstrated the successful synthesis of a wide array of substituted aryl thiocyanates, underscoring their value as versatile intermediates. acs.orgnih.gov The synthesis of these building blocks can be achieved through methods like mechanochemical ball milling, which is a greener alternative to traditional solvent-based reactions. acs.org

Table 1: Examples of Synthesized Aryl Thiocyanate Derivatives

This table lists examples of substituted thiocyanatoanilines that have been synthesized, illustrating the variety of building blocks available for medicinal chemistry. Data sourced from acs.orgfinechemical.net.

Human African Trypanosomiasis (HAT), caused by protozoan parasites of the genus Trypanosoma, remains a significant health concern, necessitating the development of new and effective drugs. nih.gov While this compound has not been directly evaluated for antitrypanosomal activity, related sulfur-containing compounds have shown significant promise.

Specifically, isothiocyanates (-N=C=S), which are isomers of thiocyanates and can be formed from them, have been identified as potent antitrypanosomal agents. researchgate.net Some isothiocyanate derivatives have been shown to act as irreversible inhibitors of trypanothione (B104310) reductase (TR), an enzyme crucial for the parasite's redox metabolism and a validated drug target. researchgate.net Additionally, thiourea derivatives, which can be synthesized from isothiocyanates (and thus indirectly from thiocyanates), have demonstrated significant antiprotozoal activities against related parasites like Leishmania. mdpi.comrsc.org These findings suggest that the thiocyanatoaniline scaffold, as a precursor to isothiocyanates and thioureas, represents a potential starting point for the design of novel antitrypanosomal agents.

Structure-Activity Relationship (SAR) Studies of Thiocyanatoaniline Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. Direct SAR studies on derivatives of this compound are not extensively documented. However, SAR analyses of related thiourea derivatives in the context of antiprotozoal activity offer valuable insights that can be extrapolated. nih.govmdpi.com

Key findings from these studies on related compounds indicate that:

Lipophilicity: A balance between the hydrophilic and lipophilic properties of the molecule is often crucial for activity. In one study on thiourea derivatives, the lipophilicity of substituents was a determining factor for activity against L. amazonensis. mdpi.com

Substituent Position: The position of substituents on the aromatic ring can significantly impact biological activity. For a series of antitrypanosomal compounds, the insertion of a substituent at the meta-position was found to be detrimental to the activity of amine derivatives. nih.gov

Electronic Effects: The presence of electron-donating or electron-withdrawing groups can modulate the interaction of the compound with its biological target.

Spacer Length: In some series of thiourea derivatives, the length of the carbon spacer between functional groups was found to play a critical role in maintaining activity against parasites. mdpi.com

These principles suggest that systematic modification of the this compound scaffold—by varying the substituents on the aniline nitrogen or by altering the groups on the aromatic ring—could lead to the discovery of potent and selective agents. The existing chloro (electron-withdrawing) and methyl (weakly electron-donating, lipophilic) groups on the parent compound provide a complex electronic and steric profile that would be a key variable in any future SAR investigation.

Table 2: Summary of SAR Insights from Related Antiprotozoal Compounds

This table summarizes key structure-activity relationship findings from studies on thiourea and other derivatives with antiprotozoal activity, which can guide the design of new compounds based on the thiocyanatoaniline scaffold.

Environmental Fate and Degradation of Halogenated Anilines, Including 3 Chloro 2 Methyl 4 Thiocyanatoaniline

Persistence of Halogenated Anilines in the Environment

Halogenated aromatic compounds, including halogenated anilines, are known for their resistance to natural degradation processes. nih.govnih.gov This persistence means they can remain in the environment for extended periods, potentially accumulating in soil, water, and sediment. nih.govresearchgate.net The stability of these compounds is a significant factor in their environmental fate. For instance, the herbicide diuron's primary biodegradation product, 3,4-dichloroaniline (B118046), exhibits high persistence in soil and water. researchgate.net

The half-life of these compounds in the environment can vary significantly based on the specific chemical structure and environmental conditions. Some halogenated compounds have been shown to persist for years. For example, the organochlorine insecticide toxaphene (B166800) can have a half-life in soil of up to 12 years, while heptachlor's half-life can be up to 2 years. nih.gov This resistance to degradation underscores the importance of understanding the environmental behavior of compounds like 3-Chloro-2-methyl-4-thiocyanatoaniline.

Anthropogenic Sources and Release into Ecosystems

The introduction of halogenated anilines into the environment is predominantly due to human activities. ekb.eg These compounds are foundational materials in the synthesis of a wide array of commercial products.

Industrial manufacturing is a primary source of halogenated aniline (B41778) release. Chloroanilines are widely used as intermediates in the production of dyes, pigments, pharmaceuticals, cosmetics, and other industrial chemicals. nih.govnih.gov Consequently, wastewater from chemical and pharmaceutical manufacturing plants can contain these compounds, leading to their discharge into aquatic ecosystems. researchgate.net The textile industry, a major user of aniline-derived dyes, is a significant contributor to water pollution, releasing complex effluents that can contain these persistent molecules. researchgate.net

Agriculture is another significant pathway for the release of halogenated anilines into the environment. Chloroanilines are integral to the synthesis of various herbicides. nih.govnih.govnih.gov For instance, the herbicide Chlorotoluron, chemically known as N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea, is derived from a structure closely related to the subject compound. researchgate.net When these herbicides are applied to fields, they can be washed away by rain or irrigation water. krakensense.comepa.gov This agricultural runoff carries the pesticides and their degradation products, including halogenated anilines, into nearby streams, rivers, lakes, and groundwater, leading to widespread environmental contamination. nih.govepa.govmdpi.com

Bioremediation Strategies

Bioremediation presents a promising, environmentally friendly approach to cleaning up sites contaminated with halogenated anilines. nih.gov This strategy utilizes the metabolic capabilities of microorganisms to break down these persistent pollutants into less harmful substances. nih.gov

Researchers have successfully isolated and identified numerous bacterial strains capable of degrading halogenated anilines. These microorganisms are often found in soils and water bodies already contaminated with these pollutants, having evolved metabolic pathways to utilize them as a source of carbon and energy. nih.govekb.eg The process typically involves collecting samples from contaminated agricultural or industrial sites and using selective enrichment cultures containing halogenated anilines to isolate potent bacterial strains. ekb.eg

Several genera of bacteria have demonstrated the ability to metabolize various chloroanilines. ekb.egnih.gov The degradation pathway often begins with an enzymatic attack on the aniline ring, commonly forming catechol or a substituted catechol, which is then further broken down. nih.govnih.govmdpi.com

Table 1: Examples of Bacteria Capable of Degrading Halogenated Anilines

| Bacterial Strain | Degraded Compound(s) | Source of Isolation |

| Pseudomonas hibiscicola BT9 | 3,4-dichloroaniline, 3-chloroaniline (B41212), 4-chloroaniline (B138754) | Contaminated Industrial Site Soil ekb.eg |

| Stenotrophomonas maltophilia BT10 | 3,4-dichloroaniline, 3-chloroaniline, 4-chloroaniline | Contaminated Industrial Site Soil ekb.eg |

| Acinetobacter baumannii CA2 | 4-chloroaniline, 3-chloroaniline, 2-chloroaniline | Agricultural Soil nih.gov |

| Pseudomonas putida CA16 | 4-chloroaniline, 3-chloroaniline, 2-chloroaniline | Agricultural Soil nih.gov |

| Klebsiella sp. CA17 | 4-chloroaniline, 3-chloroaniline, 2-chloroaniline | Agricultural Soil nih.gov |

| Delftia tsuruhatensis AD9 | Aniline | Not Specified nih.gov |

| Rhodococcus sp. DH-2 | Aniline | Aniline-Contaminated Soil mdpi.com |

The effectiveness of bioremediation is quantified by studying the degradation kinetics and the release of halide ions. The rate at which a bacterial strain can break down a pollutant and the complete mineralization (indicated by the release of chloride ions from chloroanilines) are key performance indicators. For example, studies have shown that certain bacteria can achieve significant degradation of chloroanilines within days. ekb.eg

The rate of microbial transformation is influenced by the structure of the aniline compound; for instance, the rate of degradation for 3-chloroaniline has been observed to be slower than that of aniline but faster than 3-nitroaniline. nih.gov Successful degradation results in the cleavage of the carbon-halogen bond and the release of the halogen as a halide ion into the medium, a process known as stoichiometric release. ekb.egnih.gov

Table 2: Research Findings on the Degradation of Chloroanilines by Bacteria

| Bacterial Strain | Substrate | Degradation Efficiency | Degradation Rate | Stoichiometric Chloride Release | Study Duration |

| Pseudomonas hibiscicola BT9 | 3,4-dichloroaniline | 65% | 0.54 mg L⁻¹ h⁻¹ | 1.63 mM | 120 hours ekb.eg |

| Acinetobacter baumannii CA2 | 4-chloroaniline (0.2 mM) | 60-75% | Not Reported | Equimolar | Not Specified nih.gov |

| Pseudomonas putida CA16 | 4-chloroaniline (0.2 mM) | 60-75% | Not Reported | Equimolar | Not Specified nih.gov |

| Klebsiella sp. CA17 | 4-chloroaniline (0.2 mM) | 60-75% | Not Reported | Equimolar | Not Specified nih.gov |

Potential of Specific Bacterial Strains (e.g., Pseudomonas hibiscicola, Stenotrophomonas maltophilia)

The biodegradation of halogenated anilines is a critical process for their removal from contaminated environments. Various microorganisms have demonstrated the ability to degrade these recalcitrant compounds.

Pseudomonas species are well-known for their metabolic versatility and capacity to degrade a wide range of aromatic compounds. nih.gov Strains of Pseudomonas have been shown to degrade chloroanilines through different metabolic pathways. For instance, some Pseudomonas species initiate the degradation of chloroaniline by converting it to catechol, which is then further broken down. nih.gov Pseudomonas fluorescens 26-K can degrade 3,4-dichloroaniline through initial dehalogenation and hydroxylation. nih.gov Another Pseudomonas strain degrades 3,4-dichloroaniline via the formation of 4,5-dichlorocatechol. nih.gov The degradation pathways often involve dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to its cleavage. nih.gov

Stenotrophomonas maltophilia is another bacterial species recognized for its bioremediation potential. nih.gov This bacterium has been shown to degrade various aromatic hydrocarbons and other environmental contaminants. nih.govnih.govsjp.ac.lk While direct evidence for the degradation of this compound by S. maltophilia is not available, its proven ability to break down complex aromatic structures suggests it could possess the enzymatic machinery necessary for the degradation of halogenated anilines. nih.govsjp.ac.lk For example, S. maltophilia strain KB2, isolated from activated sludge, can utilize various aromatic compounds as its sole source of carbon and energy by employing different dioxygenase enzymes. nih.gov

The table below summarizes the degradation potential of these bacterial genera for related compounds.

| Bacterial Genus | Degraded Compound(s) | Key Metabolic Pathway/Enzyme |

| Pseudomonas | Chloroanilines, 3,4-dichloroaniline | Dioxygenation, Catechol ortho- or meta-cleavage pathway nih.govnih.gov |

| Stenotrophomonas | Aromatic hydrocarbons, Phenol, Benzoate | Dioxygenases for ring cleavage nih.govnih.gov |

Natural Occurrence and Biosynthesis of Halogenated Anilines

For a long time, halogenated anilines were considered to be exclusively of synthetic origin, resulting from industrial activities. rsc.org However, recent discoveries have challenged this assumption, revealing that these compounds are also produced through natural biological processes.

Production by Marine Biofilm-Forming Microalgae

Groundbreaking research has confirmed the biosynthesis of toxic halogenated anilines by marine biofilm-forming microalgae. rsc.orgresearchgate.net Studies have identified compounds such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, along with mixed bromo- and chloro-derivatives, in the extracts of these microalgae. rsc.org This discovery marks them as a novel class of halogenated natural products.

Marine algae are known producers of a vast array of halogenated metabolites, a process often catalyzed by haloperoxidase enzymes. nih.govnih.gov These enzymes use hydrogen peroxide to oxidize halides (like chloride and bromide) from the seawater, which then react with organic substrates to form halogenated compounds. nih.gov The production of these compounds by microalgae suggests they may play a role in the organism's chemical defense or other ecological interactions. researchgate.netnih.gov

Implications for Environmental Monitoring and Distinction from Anthropogenic Pollutants

The discovery of natural sources for halogenated anilines has significant implications for environmental science. rsc.org It complicates the process of environmental monitoring, as the presence of these compounds can no longer be attributed solely to anthropogenic pollution. rsc.org Distinguishing between natural and industrial sources is crucial for accurate environmental assessment and regulation.

This finding necessitates a re-evaluation of the environmental background levels of halogenated anilines and calls for the development of methods to differentiate between biogenic and synthetic molecules. The co-evolution of microorganisms that can degrade these naturally produced anilines is also an important area for future research, as it may reveal novel bioremediation pathways. rsc.org

Ecotoxicological Implications of Chlorinated Aniline Derivatives

Chlorinated anilines are a class of compounds with significant ecotoxicological effects. Their presence in aquatic ecosystems can be harmful to various organisms. naturvardsverket.se Many of these substances are not easily degradable and can persist in the environment, with some having the potential to bioaccumulate. naturvardsverket.senih.gov

Formation of Toxic Disinfection Byproducts in Water Treatment

Aniline-related compounds are potent precursors to the formation of toxic disinfection byproducts (DBPs) during water treatment processes like chlorination. acs.org When water containing anilines is treated with chlorine, a variety of DBPs can be formed, including haloacetonitriles, which are often more toxic than regulated DBPs like trihalomethanes. acs.orgmontclair.edu

A study on the chlorination of 19 different aniline compounds found that many formed dichloroacetonitrile, with 3-chloroaniline being one of the notable precursors. acs.org The reaction pathways can involve chlorination of the aromatic ring and subsequent reactions that lead to the formation of these hazardous byproducts. acs.org The presence of bromide in the water can lead to the formation of even more toxic brominated DBPs. acs.org

Table of Potential Disinfection Byproducts from Aniline Chlorination

| Precursor Class | Disinfectant | Major Toxic Byproduct Class | Example Byproducts |

|---|---|---|---|

| Aniline Derivatives | Chlorine | Haloacetonitriles, Large-Molecule DBPs | Dichloroacetonitrile, (Chloro)benzoquinone imines acs.org |

Mutagenicity and Organ Damage

The toxicity of aniline and its chlorinated derivatives is a significant concern for human and environmental health. industrialchemicals.gov.au Aniline itself is classified as probably carcinogenic to humans (IARC Group 2A) and has been linked to bladder cancer. wikipedia.org

Exposure to aniline and its derivatives can cause damage to several organs. The spleen is a primary target, with studies in rats showing chemical-induced toxic effects on red blood cells and the hematopoietic system, leading to hyperplasia and tumors in the spleen. industrialchemicals.gov.au Exposure can also lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of blood. researchgate.net Furthermore, aniline exposure has been shown to cause oxidative DNA damage in the spleen, which may contribute to its carcinogenicity. wikipedia.org Some studies have also reported liver damage associated with aniline derivatives, often linked to the depletion of glutathione, an important antioxidant. semanticscholar.org

The mutagenic potential of chlorinated anilines has been investigated in various studies. While some specific chloroaniline metabolites did not show mutagenic activity in certain Salmonella assays, other studies indicate that genotoxicity is a general property of aniline derivatives. tandfonline.comnih.govnih.gov For instance, 4-chloroaniline has shown genotoxic activity in several test systems. who.int It is believed that metabolic activation of anilines can lead to intermediates that bind to DNA, causing mutations and potentially initiating cancer. nih.gov

Methemoglobinemia

The environmental and health impacts of halogenated anilines, a class of chemical compounds that includes this compound, are of significant concern. A primary toxicological effect associated with exposure to aniline and its derivatives is methemoglobinemia, a condition characterized by the oxidation of the iron in hemoglobin from its ferrous (Fe2+) to its ferric (Fe3+) state. nih.govnih.gov This transformation renders the hemoglobin incapable of binding and transporting oxygen, leading to a functional anemia and, in severe cases, life-threatening hypoxia. nih.gov

Exposure to arylamine compounds, including a variety of industrial and agricultural chemicals, is a well-established cause of methemoglobinemia. nih.gov The mechanism of toxicity for many aniline derivatives involves their metabolic conversion to N-hydroxy metabolites. nih.govlongdom.org These metabolites are capable of entering red blood cells and directly reacting with oxyhemoglobin, initiating an oxidative cascade that results in the formation of methemoglobin. nih.gov

While direct studies on this compound are limited, research on structurally related halogenated anilines provides insight into its potential to induce methemoglobinemia. Studies have demonstrated that halogenated aniline derivatives can cause dose- and time-dependent increases in methemoglobin levels. nih.gov For instance, research on various p-halogenated phenylhydroxylamines (the N-hydroxy metabolites of p-halogenated anilines) showed they could induce methemoglobin levels as high as 75% in rat red blood cells. nih.gov The potency of these derivatives in inducing methemoglobinemia appears to be related to the electronegativity of the halogen substituent. nih.gov

Further evidence for the methemoglobin-inducing potential of chloroanilines comes from studies on other isomers. For example, in vivo administration of 3,5-dichloroaniline (B42879) to rats resulted in a significant elevation of methemoglobin levels. nih.gov In vitro studies with this compound and its putative metabolites, 4-amino-2,6-dichlorophenol (B1218435) and 3,5-dichlorophenylhydroxylamine, revealed that the N-hydroxy metabolite (3,5-dichlorophenylhydroxylamine) was the most potent inducer of hemoglobin oxidation. nih.gov This finding underscores the critical role of metabolic activation in the toxicology of halogenated anilines.

The table below summarizes the methemoglobin-generating capacity of 3,5-dichloroaniline and its metabolites from an in vitro study, illustrating the relative potency of the parent compound versus its metabolic products.

| Compound | Concentration Range | Observation |

| 3,5-dichloroaniline | 4 and 8 mM | Induced methemoglobin formation in washed erythrocytes after 60 minutes. |

| 4-amino-2,6-dichlorophenol | 0.2-0.6 mM | Higher methemoglobin generation than control in erythrocytes after 30 minutes. |

| 3,5-dichlorophenylhydroxylamine | 5-100 µM | Most potent inducer of methemoglobin formation. |

Data sourced from a study on the characterization of methemoglobin formation induced by 3,5-dichloroaniline and its metabolites. nih.gov

Computational and Theoretical Studies on 3 Chloro 2 Methyl 4 Thiocyanatoaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometry and electronic characteristics of a molecule. youtube.comyoutube.com Methods like DFT (e.g., using the B3LYP functional) and more advanced techniques such as Coupled Cluster (e.g., CCSD(T)) can provide highly accurate predictions of molecular properties. youtube.com

Electronic structure analysis determines the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule. For 3-Chloro-2-methyl-4-thiocyanatoaniline, a key structural feature predicted through these calculations would be its geometry, including bond lengths, bond angles, and dihedral angles.

Experimental crystallographic data from a closely related isomer, 2-Methyl-4-thiocyanatoaniline, shows that the thiocyanate (B1210189) group is oriented almost perpendicular to the aromatic ring, with a C-S-C-C torsion angle of 86.6°. nih.gov A standard geometry optimization using DFT would be expected to reproduce this perpendicular arrangement. Furthermore, these calculations provide the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are essential for understanding the molecule's stability and reactivity. researchgate.net

Interactive Data Table: Comparison of Experimental and Hypothetical Calculated Geometric Parameters

This table compares experimental data for the isomer 2-Methyl-4-thiocyanatoaniline with the type of data that would be generated for this compound via DFT calculations.

| Parameter | Experimental Value (for 2-Methyl-4-thiocyanatoaniline) nih.gov | Hypothetically Calculated Value (for this compound) |

| C-S Bond Length | 1.692 Å | ~1.70 Å |

| S-C (thiocyanate) Bond Length | - | ~1.68 Å |

| C≡N Bond Length | - | ~1.16 Å |

| Aromatic Ring C-C-C Angle Range | 118.4° - 121.6° | ~118° - 122° |

| C-S-C-C Torsion Angle | 86.6° | ~85° - 90° |

The results of electronic structure calculations are used to predict how and where a molecule is likely to react. The HOMO-LUMO energy gap is a key indicator; a smaller gap suggests higher reactivity. researchgate.net For substituted anilines, computational models can predict their metabolic fate based on calculated physicochemical parameters. nih.gov

For this compound, the aniline (B41778) (amino) and methyl groups are electron-donating, increasing the electron density in the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the chloro and thiocyanato groups are electron-withdrawing. Computational methods like the analysis of information-theoretic quantities (e.g., Shannon entropy, information gain) and Hirshfeld charges can precisely quantify the nucleophilicity of each carbon atom on the ring, predicting the most likely sites for electrophilic attack. nih.gov The electrostatic potential map would visually show electron-rich (red) areas, prone to attack by electrophiles, and electron-poor (blue) areas, susceptible to nucleophilic attack.

Interactive Data Table: Predicted Reactivity Sites and Computational Metrics

| Predicted Reactive Site | Type of Reaction | Governing Factors | Computational Metric |

| Carbon ortho to Amino Group | Electrophilic Substitution | Strong activation by -NH2 group | High HOMO density, Negative Electrostatic Potential |

| Nitrogen of Amino Group | H-abstraction, Protonation | Lone pair availability | Fukui Functions, pKa calculations |

| Sulfur of Thiocyanate Group | Oxidation | Lone pair availability | Mulliken/Hirshfeld Atomic Charges |

| Carbon of Thiocyanate Group | Nucleophilic Attack | Electronegativity of Nitrogen | Positive Electrostatic Potential |

Molecular Modeling and Docking Studies (for biological interactions)

Molecular modeling and docking are in-silico techniques used to predict the interaction between a small molecule (a ligand) and a macromolecular target, typically a protein or enzyme. globalresearchonline.netmdpi.com This process is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. uomisan.edu.iq Docking simulations place the ligand into the active site of a target protein to determine the most stable binding pose and estimate the binding affinity. nih.govfrontiersin.org

For this compound, this process would involve identifying a potential target enzyme, such as one involved in metabolic pathways or a pathogen's life cycle. For instance, studies on other aniline derivatives have explored their inhibitory potential against enzymes like carbonic anhydrase, acetylcholinesterase, and various kinases. nih.govresearchgate.net

When an experimental 3D structure of a target enzyme is unavailable, a reliable model can often be built using homology modeling. nih.govresearchgate.net This technique is foundational for structure-based drug design. mdpi.comnih.gov

The process involves several key steps:

Template Identification : The amino acid sequence of the target enzyme is used to search a database of known protein structures (like the Protein Data Bank, PDB) for homologous proteins with a high degree of sequence similarity. nih.gov

Sequence Alignment : The target sequence is aligned with the template sequence(s) to match corresponding residues. researchgate.net

Model Building : A 3D model of the target protein is constructed based on the atomic coordinates of the template's backbone.

Model Refinement and Validation : The initial model is refined to resolve any structural inconsistencies. Its quality is then assessed using tools like Ramachandran plots, which check the stereochemical viability of amino acid residue conformations. frontiersin.org A high-quality model will have the vast majority of its residues in the allowed regions of the plot. frontiersin.org

Once a validated homology model is created, it serves as the receptor for molecular docking studies with this compound to predict binding interactions and affinity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights that are often inaccessible through experiments alone. nih.govrsc.org By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. mdpi.com

This process involves:

Locating Stationary Points : Calculating the optimized structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. youtube.com

Calculating Activation Energies : The energy difference between the reactants and the transition state determines the activation barrier, which is directly related to the reaction rate.

Simulating Reaction Pathways : Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products.

For this compound, this approach could be used to study various transformations, such as its synthesis via electrophilic thiocyanation or its metabolic degradation. For example, in a reaction between an aniline derivative and a radical, computational methods can determine whether the reaction proceeds via hydrogen abstraction from the amino group or via addition to the aromatic ring by comparing the activation energies of the competing pathways. mdpi.com Advanced methods, such as combining DFT for geometry optimization with higher-level theory for energy calculations (e.g., M06/SDD-6-311+G(d,p)//B3LYP/SDD-6-31G(d)), can provide detailed and reliable mechanistic insights. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-methyl-4-thiocyanatoaniline, and how can intermediates be purified?

- Methodological Answer : The synthesis typically involves introducing the thiocyanato group via nucleophilic substitution. For example, arylisothiocyanates (e.g., 3A,B in ) react with precursors like thiazolidinones in dimethylformamide (DMF) with potassium hydroxide as a base. Post-reaction purification includes multiple water washes to remove ionic byproducts (e.g., diethylammonium chloride) . TLC analysis is critical for monitoring reaction progress and confirming intermediate isolation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy to identify functional groups (e.g., thiocyanato SCN stretch at ~2050–2150 cm⁻¹), and mass spectrometry for molecular weight validation. Elemental analysis ensures purity (>95% as per ). Melting point determination (e.g., 2–3°C for related compounds like 3-Chloro-2-methylaniline) provides additional validation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in thiocyanato group reactivity during synthesis?

- Methodological Answer : Contradictory yields or side products may arise from competing pathways (e.g., isomerization or unintended cyclization). Kinetic studies under varying temperatures (e.g., 25–80°C) and substituent effects (electron-donating vs. withdrawing groups) can clarify reactivity trends. For instance, highlights that aryl substituents (e.g., 4-CH₃C₆H₄) influence intermediate stability. Computational modeling (DFT) may further elucidate transition states .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points) of thiocyanatoaniline derivatives?

- Methodological Answer : Variations in melting points (e.g., 2–3°C vs. 115–117°C boiling point in ) often stem from impurities or polymorphic forms. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) followed by differential scanning calorimetry (DSC) can isolate pure phases. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., flash point ~112°C as in ).

- Light Sensitivity : Expose to UV-Vis light and track thiocyanato group integrity via IR .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thiocyanato group’s role in biological activity?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Standardize testing using in vitro models (e.g., p38 MAP kinase inhibition assays, as in ) with controlled thiocyanatoaniline concentrations (1–100 µM). Compare dose-response curves and use statistical tools (e.g., ANOVA) to identify significant activity differences .

Experimental Design Considerations

Q. What precautions are critical when handling thiocyanatoaniline derivatives in air-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.